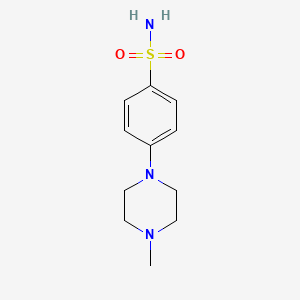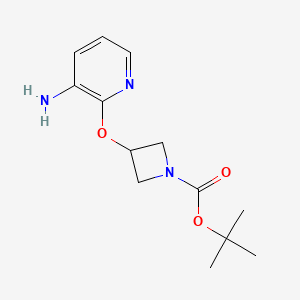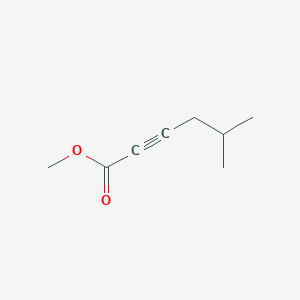
Methyl 5-methylhex-2-ynoate
Vue d'ensemble
Description
Methyl 5-methylhex-2-ynoate is a chemical compound with the molecular formula C8H12O2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of Methyl 5-methylhex-2-ynoate is represented by the InChI code1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h7H,5H2,1-3H3 . This indicates that the molecule consists of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
Methyl 5-methylhex-2-ynoate is a liquid at room temperature . It has a molecular weight of 140.18 g/mol . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Methyl 7-hydroxyhept-5-ynoate and related compounds have been explored for their utility in organic syntheses, such as in the preparation of intermediates for further chemical transformations. These processes often involve steps like alkylation, metalation, and hydrolysis, highlighting the compound's versatility in synthetic chemistry (Casy, Patterson, & Taylor, 2003).
Mechanistic Studies
- The decomposition and isomerization reactions of similar alkyl radicals, such as the 5-methylhex-1-yl radical, have been studied to understand their reaction mechanisms at high temperatures. These studies provide insights into the formation of various alkene products through complex intramolecular hydrogen transfer reactions and beta C-C bond scission, contributing to our understanding of reaction kinetics and mechanisms (Awan, McGivern, Tsang, & Manion, 2010).
Applications in Heterocyclic Compound Synthesis
- Methyl perfluoroalk-2-ynoates, which share a structural similarity with methyl 5-methylhex-2-ynoate, have been utilized as building blocks for the synthesis of various perfluoroalkylated compounds, including heterocycles. This demonstrates the potential of methyl 5-methylhex-2-ynoate in facilitating the preparation of complex organic molecules with diverse applications (Sun, Han, Chen, Zhang, & Cao, 2016).
Advanced Material Synthesis
- The compound's utility extends to the synthesis of advanced materials, such as in the iron-catalyzed synthesis of allenes from related compounds. This process showcases the potential of methyl 5-methylhex-2-ynoate in the development of novel materials with unique properties, which could have applications in various industrial and technological fields (Hata, Iwata, Seto, & Urabe, 2012).
Safety And Hazards
The safety information for Methyl 5-methylhex-2-ynoate indicates that it is a flammable liquid and vapor. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 5-methylhex-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h7H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPQBVYBDJTKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC#CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methylhex-2-ynoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



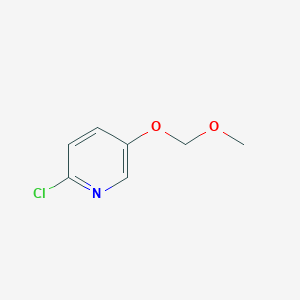
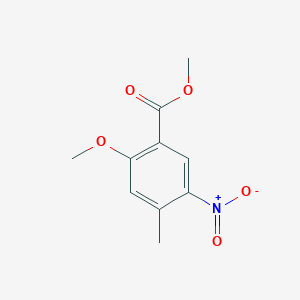
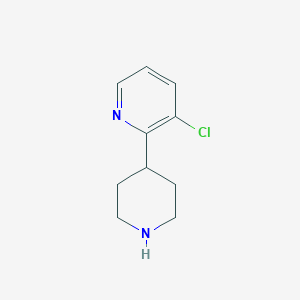
![ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1427384.png)
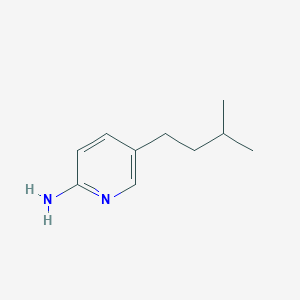

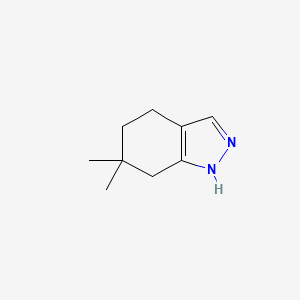
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427392.png)
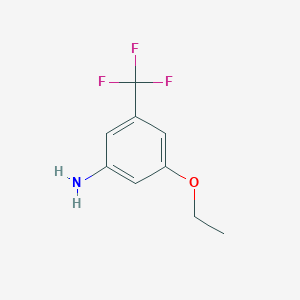
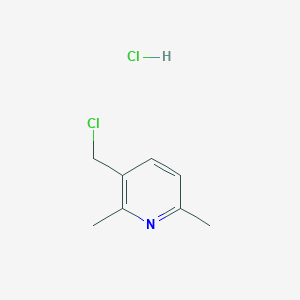
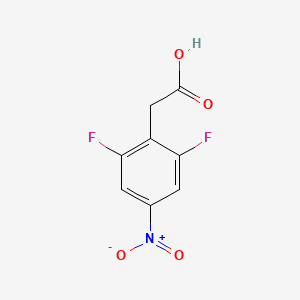
![2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1427396.png)
